Glutaric acid

Catalog No.
S8050995
CAS No.
68937-69-9
M.F
C5H8O4
C5H8O4
COOH(CH2)3COOH
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaric acid

CAS Number

68937-69-9

Product Name

Glutaric acid

IUPAC Name

pentanedioic acid

Molecular Formula

C5H8O4
C5H8O4
COOH(CH2)3COOH

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)

InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CC(=O)O

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN CONCENTRATED SULFURIC ACID
1600.0 mg/mL
Solubility in water, g/100ml at 20 °C: 63.9

Canonical SMILES

C(CC(=O)O)CC(=O)O

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glutaric acid is a metabolite found in the aging mouse brain.

Glutaric acid (CAS 68937-69-9 / 110-94-1) is a linear, five-carbon aliphatic dicarboxylic acid utilized as a chemical intermediate, polymer precursor, and formulation additive. Positioned structurally between succinic acid (C4) and adipic acid (C6), it offers a distinct physicochemical profile characterized by high aqueous solubility and a relatively low melting point [1]. In industrial procurement, it is primarily sourced for applications where the rigidity, high melting temperatures, or limited solubility of even-carbon dibasic acids pose processing or formulation bottlenecks.

Substituting glutaric acid with cheaper, more ubiquitous even-carbon alternatives like adipic acid or succinic acid routinely fails in specialized workflows due to the 'odd-even effect' governing dicarboxylic acids. Even-carbon diacids pack tightly into highly stable crystal lattices, resulting in high melting points and poor aqueous solubility [1]. If a buyer substitutes adipic acid into a high-concentration liquid formulation, it will precipitate; if substituted into a flexible elastomer synthesis, the resulting polymer will become overly crystalline and rigid. Procurement must specify the odd-carbon glutaric acid when low-temperature processability, high formulation concentration, or polymer flexibility is application-critical.

Aqueous Solubility for High-Concentration Formulations

Glutaric acid exhibits quantitatively higher aqueous solubility compared to its even-carbon homologues. While adipic acid and succinic acid are limited to approximately 1.5% and 5.8% by weight in water at room temperature, respectively, glutaric acid achieves over 50% (w/w) solubility [1]. This differential allows for the formulation of highly concentrated aqueous solutions without precipitation.

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound Data>50% w/w (approx. 640 g/L)
Comparator Or BaselineAdipic acid (~1.5% w/w) and Succinic acid (~5.8% w/w)
Quantified DifferenceUp to 33x higher solubility than adipic acid
ConditionsAqueous solution at room temperature

Enables the procurement of a stable, high-concentration dibasic acid for liquid detergents, metalworking fluids, and aqueous polymer precursors where adipic acid would precipitate.

Thermal Processing and Melting Point Profile

The odd-carbon structure of glutaric acid results in a lower melting point (95-98 °C) than its closest even-carbon analogs, adipic acid (152 °C) and succinic acid (185 °C) [1]. In melt-phase polymerization, this thermal threshold reduces the energy required for processing and limits the thermal degradation of sensitive co-monomers.

Evidence DimensionMelting Point (Tm)
Target Compound Data95-98 °C
Comparator Or BaselineAdipic acid (152 °C) and Succinic acid (185 °C)
Quantified Difference54 °C lower than adipic acid; 87 °C lower than succinic acid
ConditionsStandard atmospheric pressure

Lowers energy costs and prevents co-monomer degradation during melt-phase synthesis of polyesters and polyamides.

Polymer Crystallinity and the Odd-Even Effect

In polymer synthesis, substituting even-carbon diacids with glutaric acid alters the material's mechanical properties due to the odd-even effect. The odd-carbon chain disrupts polymer packing, yielding polyamides and polyesters with lower glass transition temperatures (Tg) and reduced crystallinity compared to the rigid, crystalline polymers derived from adipic acid or succinic acid [1].

Evidence DimensionPolymer Crystallinity and Flexibility
Target Compound DataYields amorphous or low-crystallinity polymers with high flexibility
Comparator Or BaselineAdipic/Succinic acids yield tightly packed, highly crystalline polymers
Quantified DifferenceSubstantial reduction in Tg and crystalline domain formation
ConditionsPolyamide and polyester backbone integration

Critical for manufacturing flexible bio-based elastomers, low-temperature plasticizers, and amorphous adhesives that require structural mobility.

Amorphous API Stabilization in Pharmaceutical Co-milling

Glutaric acid acts as a functional low-Tg excipient for stabilizing amorphous active pharmaceutical ingredients (APIs). Due to its measured solubility in amorphous API matrices and its lower intrinsic Tg, co-milling with glutaric acid prevents API amorphization loss more effectively than higher-Tg, less soluble dicarboxylic acids, which can promote drug crystallization [1].

Evidence DimensionAPI Amorphization Stabilization
Target Compound DataHigh solubility in API matrix; effectively lowers composite Tg to stabilize amorphous state
Comparator Or BaselineHigher-Tg diacids (e.g., succinic acid) show lower solubility and can promote crystallization
Quantified DifferenceStronger inhibition of API crystallization during co-milling
ConditionsCo-milling with APIs (e.g., sulfadimidine) for solid dispersion

Provides pharmaceutical formulators with a reliable co-former to maintain the amorphous state and enhance the bioavailability of poorly soluble drugs.

High-Concentration Aqueous Formulations

Glutaric acid is the required dibasic acid for metalworking fluids, industrial cleaners, and aqueous chemical precursors where active concentrations must exceed 10-20% w/w. Its >50% solubility prevents the precipitation issues inherent to adipic acid [1].

Low-Temperature Melt Polymerization

Selected over succinic and adipic acids in melt-phase synthesis of polyesters and polyamides when co-monomers are thermally sensitive. The 95-98 °C melting point allows for lower processing temperatures, saving energy and reducing degradation [2].

Flexible Bio-based Elastomers and Plasticizers

Procured for the synthesis of specialty polymers (e.g., PA65) where the odd-carbon chain is deliberately used to disrupt crystallinity. This yields materials with lower glass transition temperatures and higher flexibility than those made with even-carbon diacids [3].

Amorphous Solid Dispersion (ASD) Pharmaceutical Formulation

Utilized as a soluble, low-Tg co-milling excipient to stabilize amorphous APIs. It is prioritized over higher-Tg diacids to prevent drug crystallization and maintain enhanced bioavailability in solid dosage forms [4].

Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Dry Powder; Liquid; Liquid, Other Solid
Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]
Solid
COLOURLESS CRYSTALS.

Color/Form

LARGE, MONOCLINIC PRISMS
COLORLESS CRYSTALS

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 g/mol

Monoisotopic Mass

132.04225873 g/mol

Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992)
200 °C @ 20 MM HG
303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.424 at 77 °F (NTP, 1992)
1.429 @ 15 °C/4 °C
1.4 g/cm³

Decomposition

302-304 °C

Melting Point

207.5 °F (NTP, 1992)
97.5-98 °C
95.8 °C
98 °C

UNII

H849F7N00B

Related CAS

13521-83-0 (di-hydrochloride salt)
3343-88-2 (mono-hydrochloride salt)

Therapeutic Uses

EXPTL USE: GLUTARIC ACID HAD IN VITRO VIRUCIDAL ACTIVITY AGAINST LARGE NUMBER OF VIRUSES SUCH AS RHINOVIRUS & HERPES.
MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.
AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992)
0.00000288 [mmHg]

Metabolism Metabolites

RAT LIVER MITOCHONDRIA METABOLIZED GLUTARATE VERY SLOWLY COMPARED WITH GLUTARYL-COENZYME A (COA). GLUTARYL-COA DEHYDROGENASE, WHICH CATALYZES THE STOICHIOMETRIC CONVERSION OF GLUTARYL-COA TO 1 MOLE EACH OF CARBON DIOXIDE AND CROTONYL-COA OR ITS INTERMEDIATE METABOLITE, WAS PURIFIED APPROX 44- AND 100-FOLD FROM BOVINE LIVER AND KIDNEY MITOCHONDRIA, RESPECTIVELY. THE KM FOR GLUTARYL-COA WAS 3.3 MUM.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

MANUFACTURED FROM CYCLOPENTANONE BY OXIDATIVE RING FISSION WITH HOT 50% NITRIC ACID IN THE PRESENCE OF VANADIUM CYANIDE. LAB PREPN BY ACID HYDROLYSIS OF TRIMETHYLENE CYANIDE...OR OF METHYLENEDIMALONIC ESTER.
OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Services
Textiles, apparel, and leather manufacturing
Utilities
Pentanedioic acid: ACTIVE
Carboxylic acids, di-, C4-6: ACTIVE
Carboxylic acids, C6-18 and C5-15-di-: ACTIVE
15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.
A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.
GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

AEROSOL PARTICLE ANALYSIS WAS DETERMINED ON GLUTARIC ACID BY MEANS OF MASS SPECTROSCOPY.

Interactions

LITHIUM CHLORIDE (1.15 G) OR LITHIUM CARBAMATE (1.5-4 G) INCREASED THE RENAL EXCRETION OF GLUTARATE IN MANIC DEPRESSIVE PATIENTS. THE EFFECTS OF LITHIUM ARE PROBABLY CAUSED BY DECREASED RENAL TUBULAR RESORPTION.

Dates

Last modified: 11-23-2023
Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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